1-(2-Chloro-6-fluorobenzyl)piperazine
Overview
Description
1-(2-Chloro-6-fluorobenzyl)piperazine is a chemical compound with the empirical formula C11H14ClFN2 . It has a molecular weight of 228.69 and is a colorless to light yellow liquid or solid .
Molecular Structure Analysis
The SMILES string representation of 1-(2-Chloro-6-fluorobenzyl)piperazine isFc1cccc(Cl)c1CN2CCNCC2
. This indicates that the molecule consists of a piperazine ring attached to a 2-chloro-6-fluorobenzyl group. Physical And Chemical Properties Analysis
1-(2-Chloro-6-fluorobenzyl)piperazine has a density of 1.202 g/mL at 25 °C and a refractive index (n20/D) of 1.5470 . The boiling point is reported to be 145 °C .Scientific Research Applications
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Scientific Field: Chemistry
- Application : “1-(2-Chloro-6-fluorobenzyl)piperazine” is a chemical compound with the empirical formula C11H14ClFN2 . It has a molecular weight of 228.69 . This compound is often used in the synthesis of other chemical compounds .
- Results or Outcomes : The outcomes of using “1-(2-Chloro-6-fluorobenzyl)piperazine” in synthesis processes would vary depending on the specific reactions and compounds involved. The compound itself has a refractive index of n20/D 1.5470 and a density of 1.202 g/mL at 25 °C .
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Scientific Field: Computational Chemistry
- Application : “1-(2-Chloro-6-fluorobenzyl)piperazine” may be used in the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .
- Results or Outcomes : The outcomes would be a better understanding of how “1-(2-Chloro-6-fluorobenzyl)piperazine” interacts with various biomolecules, which could inform drug design and other applications .
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Scientific Field: Material Science
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Scientific Field: Drug Design
- Application : “1-(2-Chloro-6-fluorobenzyl)piperazine” may be used in the study of structure-based drug design .
- Methods of Application : This would involve using computational chemistry software to model the interactions between “1-(2-Chloro-6-fluorobenzyl)piperazine” and various biomolecules. The specific methods would depend on the software and the particular study being conducted .
- Results or Outcomes : The outcomes would be a better understanding of how “1-(2-Chloro-6-fluorobenzyl)piperazine” interacts with various biomolecules, which could inform drug design and other applications .
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Scientific Field: Chemical Synthesis
- Application : “1-(2-Chloro-6-fluorobenzyl)piperazine” is often used as a reagent in the synthesis of various chemical compounds .
- Results or Outcomes : The outcomes of using “1-(2-Chloro-6-fluorobenzyl)piperazine” in synthesis processes would vary depending on the specific reactions and compounds involved .
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Scientific Field: Material Manufacturing
Safety And Hazards
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJVZHBDDDMHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352817 | |
Record name | 1-(2-Chloro-6-fluorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorobenzyl)piperazine | |
CAS RN |
215655-20-2 | |
Record name | 1-(2-Chloro-6-fluorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2-chloro-6-fluorophenyl)methyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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